molecular formula C16H17NO2 B2865830 4-((2-Isopropylphenyl)amino)benzoic acid CAS No. 1522104-76-2

4-((2-Isopropylphenyl)amino)benzoic acid

Cat. No.: B2865830
CAS No.: 1522104-76-2
M. Wt: 255.317
InChI Key: IEZTWGXUKBTMIJ-UHFFFAOYSA-N
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Description

Mechanism of Action

Target of Action

It is structurally similar to aminobenzoic acid , which is known to interact with p-hydroxybenzoate hydroxylase . This enzyme plays a crucial role in the metabolism of certain compounds in the body.

Mode of Action

Based on its structural similarity to aminobenzoic acid , it may interact with its targets in a similar manner. Aminobenzoic acid acts as a substrate for p-hydroxybenzoic acid hydroxylase , suggesting that 4-((2-Isopropylphenyl)amino)benzoic acid might also interact with this enzyme.

Biochemical Pathways

Aminobenzoic acid, a structurally similar compound, is an intermediate in the synthesis of folate by bacteria, plants, and fungi . Therefore, it is plausible that this compound might also be involved in similar biochemical pathways.

Pharmacokinetics

It is known that the stability of similar compounds, such as boronic acids and their esters, can be influenced by the presence of water . This suggests that the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound might also be influenced by its solubility and stability in aqueous environments.

Result of Action

Derivatives of aminobenzoic acid have exhibited various biological activities, including antimicrobial and cytotoxic effects . Therefore, it is possible that this compound might also exhibit similar effects.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the stability of similar compounds, such as boronic acids and their esters, is known to be influenced by the presence of water . Therefore, the action, efficacy, and stability of this compound might also be influenced by the presence of water and other environmental factors.

Safety and Hazards

The safety and hazards of “4-((2-Isopropylphenyl)amino)benzoic acid” can be inferred from related compounds. For example, benzoic acid may cause skin irritation, serious eye damage, and damage to organs through prolonged or repeated exposure .

Future Directions

The future directions for “4-((2-Isopropylphenyl)amino)benzoic acid” and similar compounds could involve further exploration of their biological activities. For example, benzocaine derivatives have shown promising features that could be correlated with their biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((2-Isopropylphenyl)amino)benzoic acid can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically employs organoboron reagents and palladium catalysts under mild and functional group-tolerant conditions.

Another method involves electrophilic aromatic substitution, where the aromatic ring of benzoic acid undergoes substitution reactions with electrophiles to introduce the 2-isopropylphenylamino group .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, as this compound is primarily used for research purposes. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-((2-Isopropylphenyl)amino)benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amines. Substitution reactions can introduce various functional groups onto the aromatic ring, resulting in a wide range of derivatives.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-((2-Isopropylphenyl)amino)benzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its isopropylphenyl group enhances its lipophilicity, potentially improving its ability to penetrate biological membranes and interact with molecular targets .

Properties

IUPAC Name

4-(2-propan-2-ylanilino)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO2/c1-11(2)14-5-3-4-6-15(14)17-13-9-7-12(8-10-13)16(18)19/h3-11,17H,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEZTWGXUKBTMIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=CC=C1NC2=CC=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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